2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl sulfanyl group and a 2-methylimidazo[1,2-a]pyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multistep organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the condensation of 2-methylimidazo[1,2-a]pyridin-3-yl with 4-chlorophenyl sulfanyl acetic acid under controlled conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction is often carried out in the presence of a suitable catalyst, such as palladium or copper, and requires precise temperature control to ensure the formation of the desired product[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the aromatic ring.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest its utility in the development of therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: Its unique properties make it valuable in the creation of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Structurally similar compounds with varying substituents on the imidazo[1,2-a]pyridine core.
Chlorophenyl sulfanyl derivatives: Compounds containing similar sulfanyl groups attached to different aromatic rings.
Uniqueness: 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABIHOHCLTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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